Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound characterized by its unique structure, which includes a hydroxyl group and a pyridine ring. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula of methyl 2-hydroxy-2-(pyridin-4-yl)acetate is , with a molecular weight of approximately 181.19 g/mol. Its structure features a hydroxyl group attached to the second carbon of an acetate moiety, which is further substituted with a pyridine ring at the same carbon position. This configuration imparts diverse chemical reactivity and potential therapeutic applications.
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate belongs to the class of compounds known as pyridine derivatives. It is classified as an ester due to the presence of the acetate functional group. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes.
The synthesis of methyl 2-hydroxy-2-(pyridin-4-yl)acetate typically involves a reaction between pyridine-4-carboxaldehyde and methyl glycolate in the presence of a base such as sodium hydroxide. This reaction is generally performed under reflux conditions to optimize yield.
Technical Details:
In industrial applications, continuous flow reactors may be utilized to enhance control over reaction parameters, thus improving yield consistency.
The molecular structure of methyl 2-hydroxy-2-(pyridin-4-yl)acetate can be represented as follows:
The compound's structure features:
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate participates in several chemical reactions due to its functional groups:
Technical Details:
The reactions typically require specific conditions such as temperature, pH, and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action for methyl 2-hydroxy-2-(pyridin-4-yl)acetate primarily involves its interaction with biological systems:
Research indicates that these interactions may lead to anti-inflammatory effects, making it a candidate for therapeutic applications.
Relevant Data:
The compound's LogP value indicates moderate lipophilicity, suggesting good membrane permeability which is advantageous for drug development.
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate finds applications across various scientific fields:
Ongoing research continues to explore its full potential and expand its applications in both academic and industrial settings.
Conventional synthesis of pyridine-acetate hybrids relies on cross-coupling reactions and esterification techniques. For analogs like methyl 2-(4-(pyridin-2-yl)phenyl)acetate, the Suzuki-Miyaura cross-coupling is predominant, utilizing halogenated pyridines and boronic acid esters under Pd catalysis. Typical conditions involve tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in dioxane/water at 80°C, yielding >70% after column purification [8]. Acidic pyridine N-oxidation often precedes esterification to enhance reactivity, though this requires stoichiometric oxidants and complicates purification. Alternative routes include Knoevenagel condensation between pyridine carbaldehydes and activated methylene compounds, but these face regioselectivity challenges with unsymmetrical pyridines [8].
Decarboxylative Michael reactions enable efficient C–C bond formation between pyridylacetic acids and electron-deficient acceptors. As demonstrated in chromanone syntheses, 2-pyridylacetic acid hydrochloride reacts with coumarin-3-carboxylic acids under Brønsted base catalysis (e.g., N-methylmorpholine, NMM). The mechanism involves:
Esterification of 2-hydroxy-2-(pyridin-4-yl)acetic acid typically employs Fischer–Speier conditions (MeOH, acid catalyst), but base-catalyzed transesterification offers superior control. Critical findings:
Table 1: Molecular Properties of Methyl 2-Hydroxy-2-(pyridin-4-yl)acetate
| Property | Value |
|---|---|
| CAS Number | 2114721-94-5 |
| Molecular Formula | C₈H₁₀ClNO₃ (HCl salt) |
| Molecular Weight | 203.62 g/mol |
| Key Functional Groups | β-Hydroxy ester, pyridyl |
| SMILES | O=C(OC)C(O)C1=CC=NC=C1.[H]Cl |
Regiocontrol challenges arise from the pyridine ring’s electronic asymmetry and ester group lability:
Notably, microwave-assisted Suzuki coupling (e.g., for methyl 2-(4-(pyridin-2-yl)phenyl)acetate) achieves ortho-functionalization in 30 min at 120°C, showcasing rapid access to complex analogs [8].
Solvent polarity and catalyst strength critically impact decarboxylative couplings and esterifications:
Table 2: Optimization of Decarboxylative Coupling Conditions [5]
| Solvent | Base (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | NMM (1.7) | 100 | 98 |
| MeCN | NMM (1.7) | 100 | 75 |
| CH₂Cl₂ | NMM (1.7) | 100 | 75 |
| Toluene | NMM (1.7) | 100 | 19 |
Key observations:
Microwave irradiation in hexafluoroisopropanol (HFIP) enables divergent annulations (e.g., indolizine formation), underscoring solvent-dependent reaction control [6].
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7